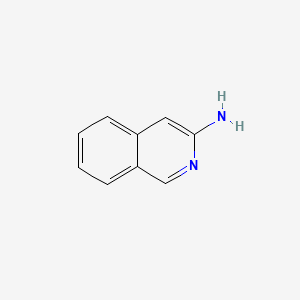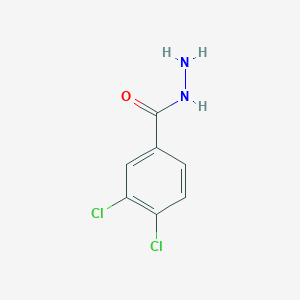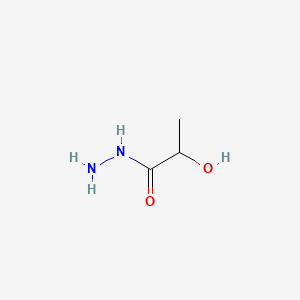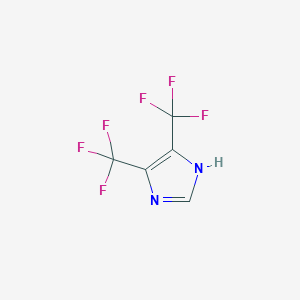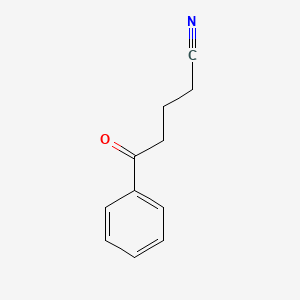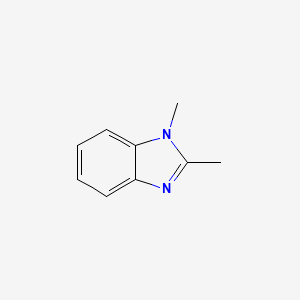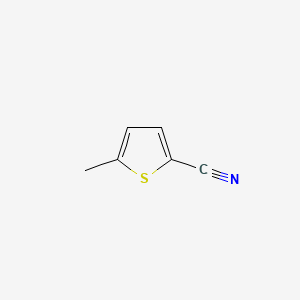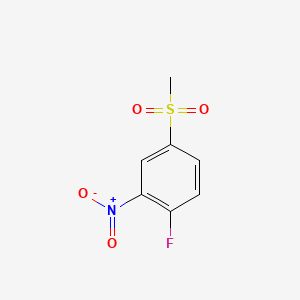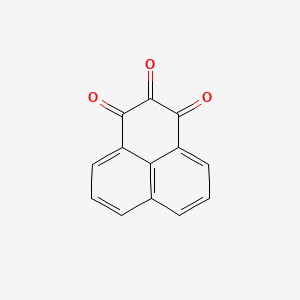
1H-Phenalene-1,2,3-trione
Descripción general
Descripción
1H-Phenalene-1,2,3-trione, also known as Phenalentrion, is a polycyclic aromatic hydrocarbon . Its molecular formula is C13H6O3, with an average mass of 210.185 Da and a monoisotopic mass of 210.031693 Da .
Synthesis Analysis
The synthesis of 1H-Phenalene-1,2,3-trione has been explored in several studies . For instance, one study demonstrated the synthesis of 1H-Phenalene-1,2,3-trione through a high-temperature chemical reactor via the reaction of the 1-naphthyl radical (C10H7•) with allene (H2CCCH2) and methylacetylene (CH3CCH) at 1350 K and 300 Torr .Molecular Structure Analysis
The molecular structure of 1H-Phenalene-1,2,3-trione is characterized by its InChI code: 1S/C13H6O3/c14-11-8-5-1-3-7-4-2-6-9 (10 (7)8)12 (15)13 (11)16/h1-6H . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Chemical Reactions Analysis
The chemical reactions involving 1H-Phenalene-1,2,3-trione have been studied . For example, the Hydrogen-Abstraction/aCetylene-Addition (HACA) mechanism has been fundamental in aiding our understanding of the source of polycyclic aromatic hydrocarbons (PAHs) in combustion processes and in circumstellar envelopes of carbon-rich stars .Physical And Chemical Properties Analysis
1H-Phenalene-1,2,3-trione has a density of 1.5±0.1 g/cm3, a boiling point of 454.6±28.0 °C at 760 mmHg, and a flash point of 202.5±19.2 °C . It also has a polar surface area of 51 Å2 and a molar volume of 142.1±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Chemical Reactions and Kinetics
1H-Phenalene-1,2,3-trione and its derivatives play a significant role in various chemical reactions and kinetics studies. For instance, the reaction rates of α-amino-acids with phenalene-1,2,3-trione hydrate have been analyzed to understand the influence of pH, temperature, and structure on reaction rates (Awad et al., 1976). Similarly, the hydration of related triones like indane-1,2,3-triones and phenalene-1,2,3-trione has been studied to elucidate the structure of transition states and kinetic roles of solvents (Bowden & Rumpal, 1997).
2. Synthesis and Structural Analysis
The compound has been utilized in the synthesis of various heterocyclic structures. For example, 1H-1,5,7-triazacyclopenta[c,d]phenalenes have been synthesized from 1H-perimidines using a sequence of reactions involving keto-perimidines and acylation (Aksenov et al., 2010). Additionally, the synthesis of spiro[cycloalkanephenalenes] from phenalenyl anion highlights a new approach in the synthesis of polycyclic aromatic hydrocarbons and their derivatives (Hempenius et al., 2010).
3. Analytical Chemistry and Detection Applications
1H-Phenalene-1,2,3-trione based compounds have been developed for selective detection of certain ions in industrial waste, demonstrating its utility in analytical chemistry. For example, a phenalenedicarbonitrile-based probe has been synthesized for the selective detection of cyanide ions in industrial wastewater (Mehta et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions of research on 1H-Phenalene-1,2,3-trione could involve exploring its potential applications in various fields. For instance, the formation of 1H-Phenalene-1,2,3-trione via ring-annulation through C3 molecular building blocks may ultimately lead to two-dimensional structures such as graphene nano flakes and, after condensation of multiple layers, to graphitized carbon . This could have significant implications for the development of new materials.
Propiedades
IUPAC Name |
phenalene-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6O3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNWSHCZKZTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311501 | |
| Record name | 1H-Phenalene-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Phenalene-1,2,3-trione | |
CAS RN |
5116-63-2 | |
| Record name | NSC243696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Phenalene-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
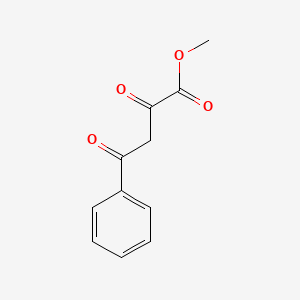
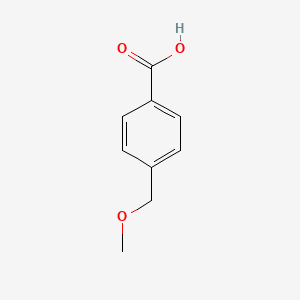
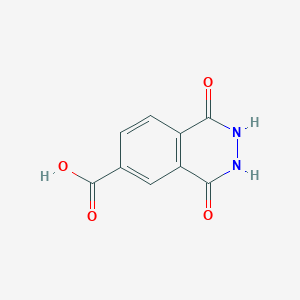
![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)
